

Comparative ^1H NMR Analysis of 2-Chloro-3-ethyl-7,8-dimethylquinoline

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Compound of Interest

Compound Name: 2-Chloro-3-ethyl-7,8-dimethylquinoline

Cat. No.: B1320161

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This guide provides a comparative analysis of the proton nuclear magnetic resonance (^1H NMR) spectrum of **2-Chloro-3-ethyl-7,8-dimethylquinoline**. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predicted ^1H NMR spectrum and compares it with the experimental data of a structurally related compound, 2-chloro-3-ethynyl-8-methyl quinoline. This comparison offers valuable insights into the expected spectral features of the target molecule, aiding researchers in its identification and characterization.

Data Presentation: Predicted vs. Experimental ^1H NMR Data

The following table summarizes the predicted ^1H NMR data for **2-Chloro-3-ethyl-7,8-dimethylquinoline** and the experimental data for 2-chloro-3-ethynyl-8-methyl quinoline. The predicted values were obtained using a machine learning-based prediction tool.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Chloro-3-ethyl-7,8-dimethylquinoline (Predicted)	H4	~8.1	Singlet	-
H5	~7.5	Doublet	~8.0	
H6	~7.3	Doublet	~8.0	
-CH ₂ - (ethyl)	~2.9	Quartet	~7.5	
8-CH ₃	~2.6	Singlet	-	
7-CH ₃	~2.4	Singlet	-	
-CH ₃ (ethyl)	~1.3	Triplet	~7.5	
2-chloro-3-ethynyl-8-methylquinoline (Experimental)[1]	H4	8.30	Singlet	-
H5, H6, H7	7.43-7.63	Multiplet	-	
\equiv C-H	3.47	Singlet	-	
8-CH ₃	2.75	Singlet	-	

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of a quinoline derivative is outlined below.

1. Sample Preparation:

- Weigh approximately 5-25 mg of the solid sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3).
- To ensure a high-quality spectrum, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution for chemical shift calibration ($\delta = 0.00$ ppm).

2. NMR Data Acquisition:

- The ^1H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer.
- The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
- A standard pulse sequence is used to acquire the free induction decay (FID).
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

3. Data Processing:

- The acquired FID is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phase-corrected and the baseline is corrected.
- The chemical shifts of the signals are referenced to the TMS signal.
- The integrals of the signals are determined to establish the relative ratios of the different types of protons.
- The multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) are measured to elucidate the connectivity of the protons.

Mandatory Visualization

The following diagram illustrates the general workflow for the ^1H NMR analysis of an organic compound.

Caption: Workflow of ^1H NMR Data Acquisition and Analysis.

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References

- 1. rsc.org [rsc.org]
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